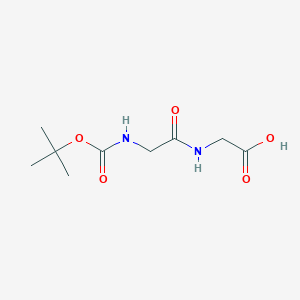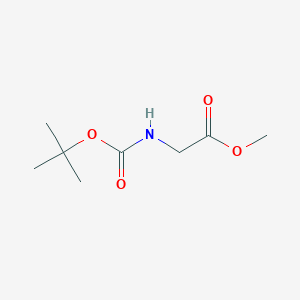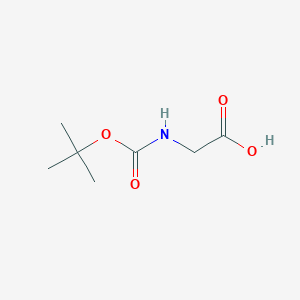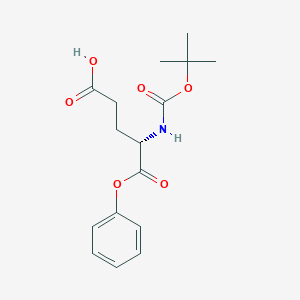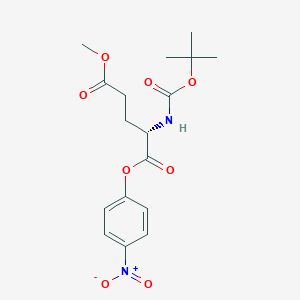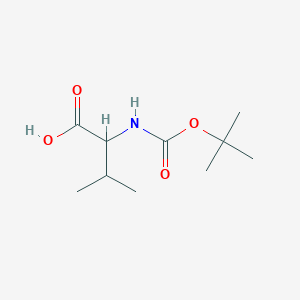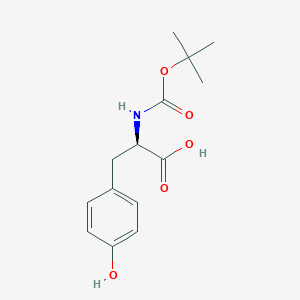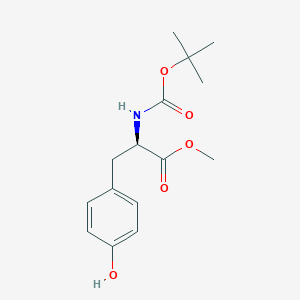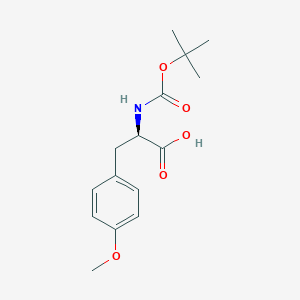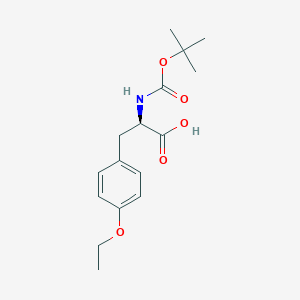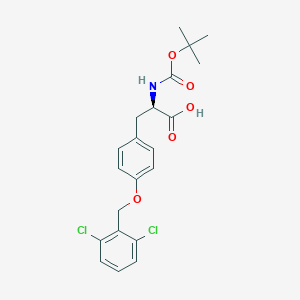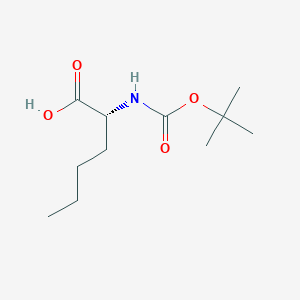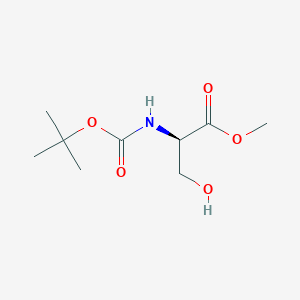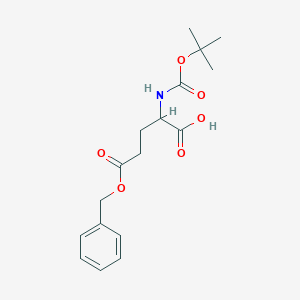
Boc-DL-Glu(Obzl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-DL-Glu(Obzl)-OH” is a chemical compound with the molecular formula C17H23NO6 . It is also known as “5-(Benzyloxy)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-5-oxopentanoic acid” according to IUPAC nomenclature .
Molecular Structure Analysis
The molecular structure of “Boc-DL-Glu(Obzl)-OH” consists of 17 carbon atoms, 23 hydrogen atoms, and 6 oxygen atoms . The average mass of the molecule is 337.368 Da .Physical And Chemical Properties Analysis
“Boc-DL-Glu(Obzl)-OH” has a density of 1.2±0.1 g/cm3, a boiling point of 522.6±50.0 °C at 760 mmHg, and a flash point of 269.9±30.1 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its polar surface area is 102 Å2 .Aplicaciones Científicas De Investigación
Peptide Synthesis and Modifications
- Boc-DL-Glu(Obzl)-OH is instrumental in synthesizing protected oligophosphoseryl peptides from bovine caseins, highlighting its role in stepwise peptide elongation and phosphorylation reactions (Paquet & Johns, 2009).
- It serves as a crucial building block in the preparation of molecularly imprinted polymeric membranes with tripeptide residues, exhibiting adsorption selectivity towards specific molecules, demonstrating its potential in creating materials with chiral recognition capabilities (Yoshikawa, Ooi, & Izumi, 2001).
- The compound is used in the synthesis of the C-terminal half of thymosin alpha 1, utilizing polymer-bound 1-hydroxybenzotriazole as support for peptide coupling, showcasing its application in complex peptide assembly (Mokotoff & Patchornik, 2009).
Chemical Synthesis and Drug Design
- It plays a role in synthesizing gamma-benzyltert-butoxycarbonyl-L-alanyl-D-glutamate and its derivatives, pointing towards its use in drug design and synthesis of peptide-based compounds (Zemlyakov, 2005).
- Boc-DL-Glu(Obzl)-OH is involved in creating peptide aldehyde derivatives designed to inhibit the 20S proteasome, indicating its significance in developing therapeutic agents targeting proteasomes (Ma, Xu, Fang, Yang, Cui, Zhang, & Zhang, 2011).
Bio-materials and Supramolecular Chemistry
- It contributes to the formation of supramolecular hydrogels tunable by calcium ions, illustrating its utility in fabricating bio-inspired materials that can mimic biological functions or structures (Giuri, Jurković, Fermani, Kralj, Falini, & Tomasini, 2019).
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDUMMXHVCMISJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-Glu(Obzl)-OH | |
CAS RN |
13574-84-0, 117997-81-6 |
Source


|
| Record name | 5-Benzyl N-(tert-butoxycarbonyl)-L-2-aminoglutarate, compound withN-dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013574840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

